molecular formula C20H12ClNO3 B14176843 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid CAS No. 919290-48-5

4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid

Cat. No.: B14176843
CAS No.: 919290-48-5
M. Wt: 349.8 g/mol
InChI Key: KBVMGYUNGXLTDR-UHFFFAOYSA-N
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Description

4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro-substituted isoquinoline moiety fused to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline with a suitable benzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoquinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is unique due to its specific chloro-substituted isoquinoline moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

919290-48-5

Molecular Formula

C20H12ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

4-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzoic acid

InChI

InChI=1S/C20H12ClNO3/c21-14-7-5-11-6-8-15-17(10-22-19(23)18(15)16(11)9-14)12-1-3-13(4-2-12)20(24)25/h1-10H,(H,22,23)(H,24,25)

InChI Key

KBVMGYUNGXLTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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